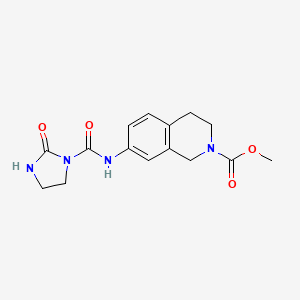
methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the condensation of appropriate precursors, cyclization reactions, and modifications of functional groups to introduce the desired structural motifs. For example, compounds with similar structures are synthesized through reactions involving aminoquinolones with arenealdehydes and mercaptoacetic acid, indicating a multi-step synthesis process that may include condensation, cyclization, and functional group transformation steps (Facchinetti et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis (Rudenko et al., 2012).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including those leading to anticancer activity. The reactivity is often explored through the synthesis of derivatives and testing their biological activity, such as anticancer effects against specific cell lines (Gaber et al., 2021).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds under different conditions. While specific data on "methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" is not directly available, related research indicates that these properties are determined using standard analytical techniques and contribute to the compound's application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, define the potential applications of these compounds. For instance, the synthesis and reactivity of related compounds, such as their ability to undergo cyclization reactions and their biological activities, highlight the importance of chemical properties in designing new molecules with desired functions (Doyle et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemistry of Antitumor Agents
Research has shown the synthesis and chemical properties of compounds related to imidazotetrazines, demonstrating their potential as broad-spectrum antitumor agents. One study involved the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against leukemia, indicating the potential for similar compounds in cancer treatment (Stevens et al., 1984).
Anticancer Activity Against Breast Cancer
Another study focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which were tested for their anticancer effect against the MCF-7 breast cancer cell line. This research highlights the process of obtaining these compounds and evaluating their efficacy, demonstrating the importance of structural variation in medicinal chemistry for targeting specific cancer types (Gaber et al., 2021).
Cytotoxic Activity Studies
Investigations into the cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been conducted. These studies explore how the positioning of side chains affects biological activity, with some derivatives showing significant growth delays against tumors in mice, indicating the potential for these compounds in the development of new anticancer drugs (Bu et al., 2001).
NMDA Receptor Antagonism
Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines has revealed compounds with nanomolar affinity for antagonism at the glycine site of the NMDA receptor. This work underscores the importance of stereochemistry and molecular conformation in designing potent NMDA antagonists, which could have applications in neuropharmacology and the treatment of neurological disorders (Leeson et al., 1992).
Propiedades
IUPAC Name |
methyl 7-[(2-oxoimidazolidine-1-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-15(22)18-6-4-10-2-3-12(8-11(10)9-18)17-14(21)19-7-5-16-13(19)20/h2-3,8H,4-7,9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONOWFIVFKBENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

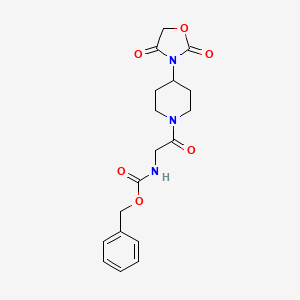
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)
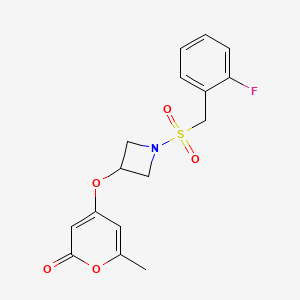
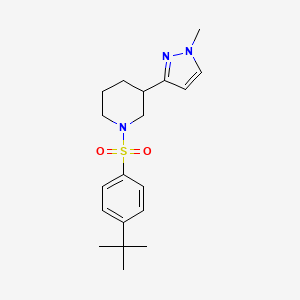
![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
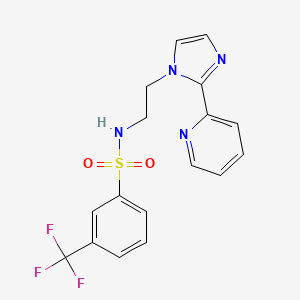
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)
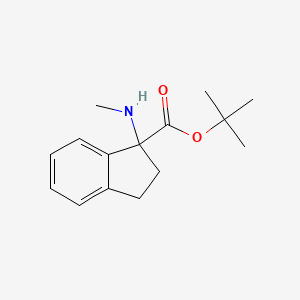

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)
![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)